molecular formula C16H18N2O B11942461 4-(4-Tert-butylphenylazo)phenol CAS No. 4418-90-0

4-(4-Tert-butylphenylazo)phenol

Cat. No.: B11942461
CAS No.: 4418-90-0
M. Wt: 254.33 g/mol
InChI Key: QNPDODTZFASIHE-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenylazo)phenol is an organic compound with the molecular formula C16H18N2O. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is often used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylphenylazo)phenol typically involves the diazotization of 4-tert-butylaniline followed by coupling with phenol. The reaction conditions generally include:

    Diazotization: 4-tert-butylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with phenol in an alkaline medium (usually sodium hydroxide, NaOH) to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenylazo)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The azo group (N=N) can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(4-Tert-butylphenylazo)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a dye and pigment in various chemical processes.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of colored plastics, textiles, and inks.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenylazo)phenol involves its interaction with molecular targets through its azo and phenolic groups. The azo group can undergo reduction to form amines, which can further interact with biological molecules. The phenolic group can participate in hydrogen bonding and other interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Similar in structure but lacks the azo group.

    4-(4-Methylphenylazo)phenol: Similar azo structure but with a methyl group instead of a tert-butyl group.

Uniqueness

4-(4-Tert-butylphenylazo)phenol is unique due to the presence of both the tert-butyl and azo groups, which confer distinct chemical and physical properties. The tert-butyl group provides steric hindrance, affecting the reactivity and stability of the compound, while the azo group imparts vibrant color and potential for various chemical transformations.

Properties

CAS No.

4418-90-0

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

4-[(4-tert-butylphenyl)diazenyl]phenol

InChI

InChI=1S/C16H18N2O/c1-16(2,3)12-4-6-13(7-5-12)17-18-14-8-10-15(19)11-9-14/h4-11,19H,1-3H3

InChI Key

QNPDODTZFASIHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O

Origin of Product

United States

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